5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a sulfonylated azetidine moiety bearing a 3-fluorobenzyl group. Its synthesis likely involves multi-step reactions, including cyclization and sulfonylation, as inferred from analogous procedures in the literature (e.g., sulfonyl chloride intermediates in ) .
Properties
IUPAC Name |
5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-16-8-4-5-13(9-16)12-26(23,24)22-10-15(11-22)18-20-17(21-25-18)14-6-2-1-3-7-14/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAWEZKHKCENGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the azetidine moiety: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and suitable electrophiles.
Attachment of the 3-fluorobenzylsulfonyl group: This step involves the sulfonylation of the azetidine ring using 3-fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of different reduced products.
Substitution: The phenyl and fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's derivatives are being investigated for their potential as therapeutic agents. Notable applications include:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens.
- Anticancer Properties : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation.
Biological Research
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is being studied for its interactions with biological targets:
- Enzyme Inhibition : Molecular docking studies suggest potential binding to specific enzymes, indicating a mechanism of action that could lead to therapeutic applications.
- Receptor Interaction : Research is ongoing to determine how this compound interacts with cellular receptors, which could elucidate pathways involved in disease processes.
Material Science
The unique chemical properties of this compound allow it to be used as a building block for synthesizing new materials with tailored properties. Applications may include:
- Development of Functional Polymers : Utilizing the compound's reactivity to create polymers with specific functionalities.
- Nanotechnology : Potential use in creating nanomaterials for drug delivery systems.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological mechanisms and therapeutic potentials of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives exhibited significant activity against Gram-positive bacteria.
- Cancer Cell Line Testing : In vitro assays showed that certain derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis.
Mechanism of Action
The mechanism of action of 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to and inhibit the activity of specific enzymes involved in critical biological processes.
Modulating receptors: The compound may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative damage in cells and tissues.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table highlights structural variations and key properties of related 1,2,4-oxadiazole derivatives:
Key Observations:
- Fluorine Substitution: The 3-fluorobenzyl group may enhance metabolic stability relative to non-fluorinated analogs (e.g., ’s 5-(3-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole) .
- Heterocyclic Variations : Replacement of oxadiazole with thiadiazole () introduces sulfur, altering electronic properties and bioactivity .
Antifungal Activity:
- The target compound’s structural analog () exhibits antifungal activity (IC₅₀: 12–25 µg/mL), attributed to the sulfonylfluorobenzyl group’s interaction with fungal enzymes .
- Comparatively, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole () lacks significant bioactivity, highlighting the importance of the sulfonylazetidine moiety .
Anti-Inflammatory Potential:
- 3,5-Disubstituted oxadiazoles (e.g., 5-methyl-3-phenyl-1,2,4-oxadiazole) show cyclooxygenase/5-lipoxygenase inhibition (). The target compound’s sulfonyl group may enhance binding to inflammatory targets compared to methyl substituents .
Photophysical Properties:
- demonstrates that substituent position (3- vs. 5-phenyl) affects excited-state acidity and fluorescence, suggesting that the target compound’s 3-phenyl group may influence its photostability .
Biological Activity
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class, characterized by its unique structural features. This compound incorporates an oxadiazole ring, a phenyl group, and a sulfonyl-substituted azetidine moiety, which collectively contribute to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse antimicrobial activities. For instance, studies have demonstrated that derivatives of this class can effectively inhibit the growth of various bacteria and fungi. The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Strong | |
| Compound B | Escherichia coli | Moderate | |
| Compound C | Candida albicans | Weak | |
| This compound | TBD (To Be Determined) | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also garnered attention. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms such as enzyme inhibition and modulation of signaling pathways.
Table 2: Anticancer Activity Studies
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound D | Breast Cancer | Apoptosis induction | |
| Compound E | Lung Cancer | Inhibition of cell proliferation | |
| This compound | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes crucial for microbial growth or cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to oxidative damage in target cells.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various oxadiazole derivatives, researchers found that compounds with similar structural features to this compound exhibited significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of structural modifications in enhancing biological activity.
Cytotoxicity Assessment
A cytotoxicity assessment conducted on similar oxadiazole derivatives revealed varying degrees of toxicity towards normal cell lines. For instance, certain derivatives showed minimal cytotoxic effects while maintaining high antimicrobial efficacy. This balance is crucial for developing therapeutic agents that target pathogens without harming host cells.
Table 3: Cytotoxicity Results
| Compound Name | Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|---|
| Compound F | L929 (Fibroblast) | >100 | >90 |
| Compound G | A549 (Lung Cancer) | 50 | 75 |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole, and what are their critical optimization parameters?
- Methodological Answer : The synthesis typically involves sequential functionalization of the azetidine and oxadiazole rings. A common approach is:
Azetidine sulfonylation : React 3-azetidinyl intermediates with 3-fluorobenzyl sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Oxadiazole formation : Use a cyclization reaction between amidoximes and carboxylic acid derivatives. For example, 3-phenyl-1,2,4-oxadiazole can be prepared via coupling of benzamidoxime with activated carbonyl groups under microwave or reflux conditions .
- Key Optimization : Reaction temperature (80–120°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios (1:1.2 for sulfonylation) significantly impact yields. Purity is enhanced via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray crystallography : The gold standard for confirming the 3D arrangement. For example, SHELX software (SHELXL/SHELXS) is widely used for refinement, with hydrogen atoms added geometrically (C–H = 0.93–0.97 Å) .
- Spectroscopy :
- NMR : ¹H and ¹³C NMR identify substituent patterns. Aryl protons in 1,2,4-oxadiazoles resonate at δ 7.2–8.1 ppm, while azetidine protons appear at δ 3.5–4.5 ppm .
- IR : The sulfonyl group (SO₂) shows strong absorption at ~1350–1150 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
